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Compound of Interest

Compound Name:
5,7-Dichloro-2-methylpyrazolo[1,5-

A]pyrimidine

Cat. No.: B1454215 Get Quote

An In-Depth Technical Guide to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS:

754211-02-4): A Keystone Intermediate in Modern Drug Discovery

Abstract
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, identified by CAS number 754211-02-4, is

a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid,

fused bicyclic structure provides a robust scaffold that has proven exceptionally fruitful for the

development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The

pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in several clinically successful

drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and

Repotrectinib, underscoring its therapeutic relevance.[3][4][5] This guide provides an in-depth

analysis of its synthesis, chemical reactivity, and strategic application in the development of

novel kinase inhibitors, offering a technical resource for researchers and professionals in drug

discovery and development.

Physicochemical Properties and Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

fundamental properties. 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a solid at room

temperature and serves as a key precursor in organic synthesis.[6] Its core characteristics are

summarized below.
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Property Value Source

CAS Number 754211-02-4 [7][8][9]

Molecular Formula C₇H₅Cl₂N₃ [6][10]

Molecular Weight 202.04 g/mol [6]

IUPAC Name

5,7-dichloro-2-

methylpyrazolo[1,5-

a]pyrimidine

[7]

SMILES
CC1=NN2C(=C1)N=C(C=C2Cl

)Cl
[7][10]

InChI Key
GVBFQCRXNZJBFB-

UHFFFAOYSA-N
[7]

MDL Number MFCD09909823 [6]

Characterization is typically achieved using standard analytical techniques. Mass spectrometry

(MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the

identity and purity of the synthesized compound, with spectral data often available from

commercial suppliers.[8][11]

Synthesis and Mechanistic Rationale
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established process in

heterocyclic chemistry. The most common and efficient synthesis of 5,7-Dichloro-2-
methylpyrazolo[1,5-a]pyrimidine is a two-step procedure starting from 5-Amino-3-

methylpyrazole.[11]

Workflow for Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bocsci.com/5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-754211-02-4-item-257486.html
https://www.bldpharm.com/products/754211-02-4.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51517542.htm
https://www.myskinrecipes.com/shop/en/pyrazolo-pyrimidine-derivatives/48072--57-dichloro-2-methylpyrazolo-15-a-pyrimidine.html
https://pubchemlite.lcsb.uni.lu/e/compound/49761534
https://www.myskinrecipes.com/shop/en/pyrazolo-pyrimidine-derivatives/48072--57-dichloro-2-methylpyrazolo-15-a-pyrimidine.html
https://www.bocsci.com/5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-754211-02-4-item-257486.html
https://www.bocsci.com/5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-754211-02-4-item-257486.html
https://pubchemlite.lcsb.uni.lu/e/compound/49761534
https://www.bocsci.com/5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-754211-02-4-item-257486.html
https://www.myskinrecipes.com/shop/en/pyrazolo-pyrimidine-derivatives/48072--57-dichloro-2-methylpyrazolo-15-a-pyrimidine.html
https://www.bldpharm.com/products/754211-02-4.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9412374/
https://www.benchchem.com/product/b1454215?utm_src=pdf-body
https://www.benchchem.com/product/b1454215?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9412374/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Cyclocondensation

Step 2: Chlorination

5-Amino-3-methylpyrazole

2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

 EtONa, Reflux

Diethyl Malonate

5,7-Dichloro-2-methylpyrazolo
[1,5-a]pyrimidine

 POCl₃, Reflux

Click to download full resolution via product page

Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)[11]

To a solution of sodium ethoxide (EtONa), prepared from sodium metal in absolute ethanol,

add 5-Amino-3-methylpyrazole.

Add diethyl malonate to the mixture.

Heat the reaction mixture to reflux for 24 hours. The formation of a precipitate indicates

product formation.

After cooling to room temperature, filter the solid, wash with ethanol, and dry to yield the

dihydroxy-heterocycle intermediate. An 89% yield has been reported for this step.[11]
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Expert Insight: The use of diethyl malonate is a classic and cost-effective choice for

constructing a pyrimidine ring via condensation with an aminopyrazole.[12] Sodium ethoxide

acts as a strong base to deprotonate the active methylene group of diethyl malonate,

initiating the nucleophilic attack and subsequent cyclization.

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)[11]

Suspend the intermediate diol (1) in phosphorus oxychloride (POCl₃).

Heat the mixture to reflux for 24 hours. The solution will become clear as the reaction

progresses.

Carefully pour the cooled reaction mixture onto crushed ice.

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

Extract the product with an organic solvent (e.g., dichloromethane).

Dry the organic layer, concentrate under reduced pressure, and purify (e.g., via column

chromatography) to obtain the final product. A 61% yield has been reported for this

chlorination step.[11]

Trustworthiness Validation: This chlorination step is critical. POCl₃ is a powerful reagent that

converts the hydroxyl groups (which exist in tautomeric equilibrium with the keto form) into

chlorides. This transformation is essential as it activates the C5 and C7 positions for

subsequent nucleophilic substitution reactions, which are the cornerstone of this molecule's

utility in drug discovery.

Chemical Reactivity: The Key to Molecular Diversity
A defining feature of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is the differential

reactivity of its two chlorine atoms. The chlorine atom at the C7 position is significantly more

reactive towards nucleophilic substitution than the chlorine at the C5 position.[11] This

selectivity is a powerful tool for medicinal chemists, allowing for the sequential and controlled

introduction of different functional groups.

Workflow for Selective Functionalization
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5,7-Dichloro-2-methylpyrazolo
[1,5-a]pyrimidine

4-{5-Chloro-2-methylpyrazolo
[1,5-a]pyrimidin-7-yl}morpholine

 Nucleophilic Substitution at C7
 (e.g., Morpholine, K₂CO₃, RT)
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 (e.g., Suzuki or Buchwald-Hartwig)
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Caption: Regioselective functionalization strategy.

Protocol for Selective C7-Substitution[11]
Dissolve 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent such as

acetone.

Add potassium carbonate (K₂CO₃) as a base, followed by the nucleophile (e.g., morpholine).

Stir the reaction at room temperature for 1.5 hours. The high reactivity of the C7 position

allows for mild reaction conditions.

Monitor the reaction by TLC or LC-MS. Upon completion, filter off the base and concentrate

the solvent.

The resulting intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine,

can be isolated with high purity and yield (e.g., 94%).[11]

Authoritative Grounding: This selectively functionalized intermediate retains the chlorine at

the C5 position, which can then be targeted in a subsequent reaction. This is commonly a
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palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig

reaction, to introduce aryl or heteroaryl groups, thereby building molecular complexity.[1][11]

Application in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][2]

Its rigid structure effectively orients substituents to interact with the ATP-binding pocket of

kinases, leading to potent and selective inhibition.

Case Study: PI3Kδ Inhibitors for Inflammatory Disease
Phosphoinositide 3-kinase δ (PI3Kδ) is a critical signaling protein in immune cells, and its

overactivity is linked to inflammatory diseases like asthma.[11] Researchers have successfully

used 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine as a starting point to develop potent

and selective PI3Kδ inhibitors.[11]

The synthetic strategy involved:

Selective substitution at C7 with morpholine, a group known to confer PI3Kδ activity.[11]

Suzuki coupling at C5 with various indole-boronic acid esters to explore structure-activity

relationships (SAR).[11]

This approach led to the discovery of compounds with low nanomolar IC₅₀ values against

PI3Kδ, demonstrating the power of this scaffold and synthetic strategy.[11]

PI3K Signaling Pathway Context
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Caption: Simplified PI3K signaling pathway and point of inhibition.

Conclusion and Future Outlook
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is more than just a chemical intermediate; it

is a validated and highly versatile platform for the rational design of targeted therapeutics. Its
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straightforward synthesis and, most importantly, the differential reactivity of its chloro-

substituents provide a reliable and strategic route to complex molecular architectures. As the

demand for novel, selective, and potent kinase inhibitors continues to grow in oncology and

immunology, the strategic application of this pyrazolo[1,5-a]pyrimidine building block will

undoubtedly continue to fuel the discovery of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1454215#5-7-dichloro-2-methylpyrazolo-1-5-a-
pyrimidine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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